5-(2-fluoro-3-methylphenyl)oxazole
Description
Contextualization of the Oxazole (B20620) Core in Heterocyclic Chemistry
Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. slideshare.netnih.gov This arrangement imparts a unique electronic structure and reactivity to the ring system. As aromatic compounds, oxazoles are less so than their sulfur-containing counterparts, thiazoles, and they exhibit weak basicity. wikipedia.org The oxazole ring is a planar structure that adheres to Hückel's rule for aromaticity. slideshare.net
The synthesis of the oxazole core can be achieved through various classical and modern methods. The Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a long-established route. wikipedia.orgslideshare.net Other notable methods include the reaction of acid amides with α-haloketones or α-hydroxyketones and the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). slideshare.netnih.gov These synthetic strategies have enabled the creation of a vast library of oxazole derivatives.
The reactivity of the oxazole ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. Electrophilic aromatic substitution typically occurs at the C5 position, particularly when the ring is activated by electron-donating groups. wikipedia.orgslideshare.net Conversely, nucleophilic aromatic substitution is favored at the C2 position when a suitable leaving group is present. wikipedia.org Oxazoles can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienes, providing a pathway to pyridine (B92270) derivatives. wikipedia.org
Significance of Aryl-Substituted Oxazoles in Contemporary Chemical Science
The introduction of an aryl substituent onto the oxazole core dramatically expands its chemical and biological utility. Aryl-substituted oxazoles are prevalent motifs in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. tandfonline.com These compounds are known to interact with various enzymes and receptors in biological systems through non-covalent interactions, leading to their therapeutic potential. nih.gov
The presence of the aryl group can influence the electronic properties and steric environment of the oxazole ring, thereby modulating its reactivity and biological activity. The synthesis of 5-aryloxazoles can be efficiently achieved through methods like the Van Leusen reaction, which allows for the straightforward introduction of diverse aryl groups. nih.gov The versatility of these synthetic routes has made aryl-substituted oxazoles attractive targets for the development of new drugs and functional materials.
Overview of Research Trajectories for Fluoroaryl-Oxazole Systems
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and materials chemistry to enhance various properties. nih.gov The introduction of fluorine can significantly alter a molecule's metabolic stability, thermal stability, and intermolecular interactions. nih.gov Consequently, fluoroaryl-oxazole systems have emerged as a promising area of research.
Current research is focused on developing efficient and selective methods for the synthesis of fluoroaryl-oxazoles. Strategies often involve the use of fluorinated building blocks or the late-stage introduction of fluorine. For instance, methods for the synthesis of 5-fluoro-2-oxazolines have been developed using reagents like BF3·Et2O as a fluorine source. nih.govacs.org Tandem reactions, such as the cycloisomerization of N-propargylamides with fluorinated reagents, provide another avenue to access fluorinated oxazole derivatives. mdpi.com Researchers are actively exploring the synthesis and properties of these compounds, aiming to unlock their potential in various applications. The development of novel catalytic systems and synthetic methodologies continues to drive progress in this specialized field. acs.org
Properties
IUPAC Name |
5-(2-fluoro-3-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-3-2-4-8(10(7)11)9-5-12-6-13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPGFMMYBULSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CN=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 2 Fluoro 3 Methylphenyl Oxazole and Its Analogues
Established Strategies for Oxazole (B20620) Ring Formation
Cyclodehydration Approaches (e.g., Robinson-Gabriel Synthesis)
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction is typically promoted by strong dehydrating agents. The general mechanism involves the initial formation of an enol or enolate from the ketone, which then attacks the amide carbonyl group to form a five-membered oxazoline (B21484) intermediate. Subsequent dehydration of this intermediate leads to the aromatic oxazole ring.
To synthesize a 5-aryl substituted oxazole via this method, the required precursor would be an α-acylamino ketone bearing the desired aryl group. A variety of dehydrating agents have been employed for this transformation, with the choice of reagent often influencing the reaction conditions and yield.
Common Dehydrating Agents for Robinson-Gabriel Synthesis:
| Dehydrating Agent | Typical Reaction Conditions | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating | A classic and potent dehydrating agent. |
| Phosphorus Pentoxide (P₂O₅) | Heating in an inert solvent | A strong dehydrating agent. |
| Polyphosphoric Acid (PPA) | Heating | Can act as both a solvent and a catalyst. |
| Phosphorus Oxychloride (POCl₃) | Often with a base, heating | A common reagent for this transformation. |
| Thionyl Chloride (SOCl₂) | Heating | Can also be used for the cyclodehydration step. |
While the Robinson-Gabriel synthesis is a long-established method, its application can be limited by the availability of the starting 2-acylamino-ketone and the often harsh reaction conditions required for cyclodehydration. However, it remains a valuable tool, particularly for the synthesis of symmetrically substituted oxazoles.
Reactions Involving Isocyanides (e.g., van Leusen Synthesis with TosMIC)
The van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This one-pot reaction proceeds under mild, basic conditions and offers a broad substrate scope, making it particularly suitable for the synthesis of complex molecules. mdpi.com
The reaction mechanism begins with the deprotonation of the acidic methylene group of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an intermediate. This is followed by an intramolecular cyclization where the alkoxide attacks the isocyanide carbon, forming an oxazoline intermediate. The final step is the elimination of the tosyl group, which is a good leaving group, to yield the aromatic 5-substituted oxazole. organic-chemistry.orgorganic-chemistry.org
The versatility of the van Leusen synthesis allows for the use of a wide range of aldehydes, including aromatic aldehydes, which directly leads to the formation of 5-aryloxazoles. To synthesize 5-(2-fluoro-3-methylphenyl)oxazole, 2-fluoro-3-methylbenzaldehyde would be the required aldehyde starting material.
Typical Reaction Conditions for van Leusen Oxazole Synthesis:
| Component | Role | Common Examples |
| Isocyanide | C2-N synthon | Tosylmethyl isocyanide (TosMIC) |
| Aldehyde | C4-C5 synthon | Aromatic, aliphatic, and heterocyclic aldehydes |
| Base | Deprotonation of TosMIC | Potassium carbonate (K₂CO₃), sodium hydride (NaH), tert-butoxides |
| Solvent | Reaction medium | Methanol, ethanol, tetrahydrofuran (THF), dimethylformamide (DMF) |
Condensation Reactions (e.g., Bredereck Reaction from α-Haloketones or α-Hydroxyketones)
The Bredereck reaction provides a route to oxazoles through the condensation of α-haloketones or α-hydroxyketones with formamide. ijpsonline.comslideshare.net This method is particularly useful for the synthesis of oxazoles that are unsubstituted at the C2 position. When an α-haloketone is used, the reaction proceeds by initial N-alkylation of formamide, followed by cyclization and dehydration to furnish the oxazole ring.
For the synthesis of a 5-aryl substituted oxazole, the corresponding α-halo- or α-hydroxy-aryl ketone would be the necessary starting material. The reaction with formamide provides the nitrogen and the C2-hydrogen atom of the oxazole ring.
While the Bredereck reaction is a straightforward method, its scope can be limited by the availability of the requisite α-functionalized ketones. Additionally, the reaction may require high temperatures to proceed to completion.
Metal-Catalyzed Synthetic Routes
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of 5-aryloxazoles. tcichemicals.comlibretexts.org This strategy offers a highly versatile and functional group tolerant approach to introduce the aryl moiety onto the oxazole ring.
There are two main approaches for the Suzuki-Miyaura coupling to form 5-aryloxazoles:
Coupling of a 5-halooxazole with an arylboronic acid or ester: In this approach, a pre-formed oxazole ring bearing a halogen (typically bromine or iodine) at the C5 position is coupled with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.
Coupling of a 5-oxazolylboronic acid or ester with an aryl halide: Alternatively, the boron functionality can be installed on the oxazole ring, which is then coupled with an aryl halide.
The choice between these two strategies often depends on the availability of the starting materials. The Suzuki-Miyaura coupling is known for its mild reaction conditions and broad functional group tolerance, making it a highly attractive method for the synthesis of complex 5-aryloxazoles. rsc.orgnih.govresearchgate.net
Key Components of a Suzuki-Miyaura Coupling for 5-Aryloxazole Synthesis:
| Component | Role | Common Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), XPhos, SPhos |
| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, dioxane, DMF, water/organic mixtures |
Another palladium-catalyzed approach involves the C-H activation of an oxazole at the C5 position, followed by coupling with an aryl halide. This method avoids the need for pre-functionalization of the oxazole ring with a halogen or boron moiety. rsc.orgsnnu.edu.cnmdpi.comnih.govmdpi.com
Copper- and Nickel-Mediated Oxazole Synthesis
Copper and nickel catalysts have also been employed in the synthesis of oxazoles, offering potentially more cost-effective and sustainable alternatives to palladium.
Copper-mediated syntheses of oxazoles often involve the coupling of various precursors. For instance, copper-catalyzed reactions have been developed for the synthesis of 2,5-disubstituted oxadiazoles, which share a similar heterocyclic core. nih.gov Specific to oxazoles, copper catalysis can be used in cyclization reactions. For example, a copper-catalyzed cyclization of α-fluoroalkyl-α-diazoketones with amides has been reported for the synthesis of 5-fluoroalkylated trisubstituted oxazoles. rsc.org Copper can also catalyze the synthesis of 5-arylated triazoles, a related class of azoles, from terminal alkynes, azides, and arylboronic acids, suggesting potential for analogous oxazole syntheses. nih.govrsc.orgrsc.org
Nickel-catalyzed cross-coupling reactions are also gaining prominence. nih.gov Nickel catalysts can be effective in Suzuki-Miyaura type couplings, providing an alternative to palladium for the formation of the C-C bond between the oxazole and the aryl group. ijpsonline.com For example, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation has been demonstrated, showcasing the potential of nickel in activating challenging bonds. beilstein-journals.org Furthermore, nickel catalysis has been utilized in the synthesis of compounds bearing perfluoroalkyl substituents through alkyl-alkyl cross-couplings. nih.gov While specific examples for the direct synthesis of this compound using copper or nickel catalysis are less common in the literature compared to palladium-catalyzed methods, the development of new catalytic systems based on these more abundant metals is an active area of research. jepss.inmdpi.com
Green Chemistry Principles in Oxazole Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of oxazoles to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Microwave-Assisted and Ultrasound-Promoted Methods
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods for the preparation of oxazoles. These techniques often lead to dramatically reduced reaction times, increased product yields, and enhanced purity. abap.co.inpreprints.org
Microwave-assisted synthesis utilizes the efficient heating of polar molecules through the interaction of the solvent and reactants with an electromagnetic field, leading to rapid temperature increases and accelerated reaction rates. researchgate.net For instance, a one-pot microwave-assisted [3 + 2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the synthesis of 5-substituted oxazoles. nih.govacs.org This method, using potassium phosphate (B84403) as a base in isopropanol (B130326), can produce 5-phenyl oxazole in 96% yield in just 8 minutes. nih.govacs.org The protocol is noted for its good functional group compatibility, simple experimental procedure, and the use of inexpensive, readily available starting materials. nih.gov
Ultrasound-promoted synthesis, or sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. nih.govyoutube.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. nih.govnih.gov The combination of ultrasound with other green chemistry techniques, such as the use of deep eutectic solvents, has been shown to further improve the efficiency and environmental friendliness of oxazole synthesis. researchgate.net For example, the synthesis of novel oxazole compounds using a combination of ultrasound and a deep eutectic solvent resulted in improved yields and reduced reaction times, while also saving more than 85% in energy consumption compared to thermal methods. researchgate.net
| Method | Key Features | Example Reaction | Reference |
| Microwave-Assisted | Rapid heating, reduced reaction times, high yields. | [3+2] cycloaddition of aryl aldehydes and TosMIC. | nih.govacs.org |
| Ultrasound-Promoted | Acoustic cavitation, enhanced reaction rates, energy efficiency. | Synthesis of oxazoles in deep eutectic solvents. | nih.govresearchgate.net |
| Combined Microwave & Ultrasound | Synergistic effects, further reduction in reaction time. | Synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives. | sciforum.netresearchgate.net |
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as green alternatives to volatile organic compounds (VOCs) in chemical synthesis. nih.govchemijournal.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media for oxazole synthesis. nih.govijbsac.org
Ionic liquids are salts that are liquid at or near room temperature and can act as both solvents and catalysts. ijbsac.org In oxazole synthesis, ILs have been used in the van Leusen reaction, a well-established method for preparing 5-substituted oxazoles from aldehydes and TosMIC. ijpsonline.comnih.gov The use of an ionic liquid like [bmim]Br as the solvent can lead to high yields, and the ionic liquid can often be recycled and reused multiple times without a significant loss in activity. ijpsonline.com
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. nih.govmdpi.com They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable resources. researchgate.netnih.gov The application of DESs in oxazole synthesis has been shown to be highly effective. For instance, a one-pot, three-component reaction for the synthesis of 2-aminooxazole derivatives using a DES as an effective catalyst has been reported to produce excellent yields under mild conditions. ijpsonline.com The combination of DESs with ultrasound irradiation can further enhance reaction efficiency and sustainability. researchgate.net
| Solvent Type | Key Properties | Application in Oxazole Synthesis | Reference |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, recyclable. | van Leusen synthesis of 4,5-disubstituted oxazoles. | ijbsac.orgijpsonline.com |
| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, prepared from renewable resources. | One-pot synthesis of 2-aminooxazole derivatives. | researchgate.netijpsonline.comnih.gov |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods. uc.pt The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. acs.org
In the context of oxazole synthesis, continuous flow processes have been developed for the efficient production of these heterocycles. For example, a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been reported, demonstrating the potential for rapid on-demand synthesis of key building blocks and small libraries of compounds. acs.org Furthermore, a continuous flow process for the photochemical transposition of isoxazoles into their oxazole counterparts has been developed, providing a rapid and mild route to a variety of di- and trisubstituted oxazoles. acs.org The application of flow chemistry to the synthesis of benzoxazoles has also been shown to significantly reduce carbon emissions and energy consumption compared to batch processes. rsc.org
| Technique | Advantages | Example Application | Reference |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, reduced waste. | Automated synthesis of 4,5-disubstituted oxazoles; Photochemical conversion of isoxazoles to oxazoles. | acs.orgacs.orgrsc.org |
Fluorination Strategies in Oxazole Synthesis
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of efficient methods for the synthesis of fluorinated oxazoles is of great importance.
Tandem Cycloisomerization/Hydroxyalkylation for Fluorinated Oxazoles
A notable strategy for the synthesis of fluorinated oxazoles involves a tandem cycloisomerization/hydroxyalkylation reaction. A simple and efficient method has been developed for the synthesis of oxazoles containing a CF3-substituted alcohol unit via the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. nih.govmdpi.comresearchgate.net This reaction is catalyzed by Zn(OTf)2 and proceeds through a rational Lewis acid catalytic mechanism. nih.govmdpi.com The protocol is operationally simple and provides a range of oxazoles in moderate to good yields. nih.govmdpi.comresearchgate.net It demonstrates broad substrate scope, high functional group tolerance, and high atom economy, and can be performed on a gram scale, indicating its potential for practical applications. nih.govmdpi.com
| Reaction | Catalyst | Starting Materials | Product Feature | Reference |
| Tandem Cycloisomerization/ Hydroxyalkylation | Zn(OTf)2 | N-propargylamides, Trifluoropyruvates | CF3-substituted alcohol unit | nih.govmdpi.comresearchgate.net |
Oxidative Cyclization of Fluorinated Enamides
Another effective approach for the synthesis of fluorinated oxazoles is the oxidative cyclization of fluorinated enamides. A novel method has been developed for the synthesis of CF3- and CHF2-oxazoles through the oxidation of fluoroalkyl enamides with hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA). researchgate.netacs.org This intramolecular cyclization provides a versatile route to a variety of functionalized oxazoles in moderate to good yields. acs.org A key advantage of this method is that it is a heavy-metal-free process for the oxidative carbon-oxygen bond formation. acs.org
| Reaction | Reagent | Starting Materials | Product Feature | Reference |
| Oxidative Cyclization | Phenyliodine(III) diacetate (PIDA) | Fluorinated Enamides | Fluoroalkyl-substituted oxazoles | researchgate.netacs.org |
Electrochemical Approaches to Fluoro-Oxazole Derivatives
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding harsh reagents and minimizing waste. In the context of fluoro-oxazole synthesis, electrochemical approaches have been primarily centered on fluorocyclization reactions.
One prominent method involves the electrochemical fluorocyclization of N-propargylamides to yield 5-fluoromethyl-2-oxazoles. nih.govacs.org This reaction is mediated by an electrochemically generated hypervalent iodine species, ArIF₂, which is formed through the direct anodic oxidation of an iodoarene (ArI) in the presence of a fluoride source such as Et₃N·5HF. nih.govacs.org The proposed mechanism for this transformation is illustrated below:
Anodic Oxidation: The iodoarene (ArI) is oxidized at the anode to generate the hypervalent difluoro-iodoarene (ArIF₂).
Activation of the Alkyne: The electrogenerated ArIF₂ activates the triple bond of the N-propargylamide substrate.
5-exo-dig Cyclization: This activation facilitates a 5-exo-dig cyclization to form an oxazole intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to yield the 5-fluoromethyl-oxazole product and regenerate the iodoarene catalyst. doi.org
While this method has been successfully applied to the synthesis of 5-fluoromethyl oxazoles, its direct application to the synthesis of 5-aryl-oxazoles with a fluorine substituent on the aryl ring, such as this compound, has not been extensively reported. However, the principles of electrochemical activation could potentially be adapted for intramolecular cyclization of precursors bearing the 2-fluoro-3-methylphenyl moiety.
Another electrochemical approach involves the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile. This method proceeds via a Ritter-type reaction followed by an oxidative cyclization, all conducted in an electrochemical cell at room temperature. chemistryviews.org This approach offers a high degree of efficiency and a broad substrate scope, potentially accommodating substituted aryl ketones that could serve as precursors to this compound.
Table 1: Electrochemical Synthesis of Fluoro-Oxazole Derivatives
| Precursor | Method | Key Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-propargylamides | Anodic Fluorocyclization | Iodoarene (catalyst), Et₃N·5HF, constant current | 5-fluoromethyl-2-oxazoles | up to 65 | nih.govacs.org |
| Aryl-substituted ketones | Oxidative Cyclization | Acetonitrile, TFAA, Ac₂O, LiClO₄, undivided cell | Polysubstituted oxazoles | High | chemistryviews.org |
Regioselective Control in Substituted Oxazole Synthesis
Achieving regioselective control is paramount in the synthesis of asymmetrically substituted oxazoles like this compound. Several methodologies have been developed to selectively introduce substituents at specific positions of the oxazole ring.
A powerful strategy for the synthesis of 5-aryl-oxazoles is the palladium-catalyzed direct C-5 arylation of the oxazole ring . nih.govorganic-chemistry.org This method allows for the direct coupling of an aryl halide with the C-H bond at the C-5 position of oxazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of solvent and phosphine ligand. nih.govorganic-chemistry.org For instance, C-5 arylation is generally favored in polar aprotic solvents like N,N-dimethylacetamide (DMA), while C-2 arylation is preferred in nonpolar solvents such as toluene. organic-chemistry.org The use of specific phosphine ligands can further enhance the selectivity for the C-5 position. nih.gov This approach represents a direct and atom-economical route to this compound, starting from oxazole and 1-bromo-2-fluoro-3-methylbenzene.
The Van Leusen oxazole synthesis is another cornerstone for the preparation of 5-substituted oxazoles. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org The mechanism proceeds through the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the 5-substituted oxazole. wikipedia.org To synthesize this compound via this route, 2-fluoro-3-methylbenzaldehyde would be the required starting material. The Van Leusen reaction is known for its reliability and broad substrate scope. nih.gov
Table 2: Comparison of Regioselective Synthetic Methods for 5-Aryl-Oxazoles
| Method | Key Reactants | Typical Conditions | Regioselectivity | Advantages |
|---|---|---|---|---|
| Palladium-catalyzed C-5 Arylation | Oxazole, Aryl halide | Pd catalyst, phosphine ligand, base, polar solvent | High for C-5 | Atom-economical, direct C-H functionalization |
| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃), alcohol solvent | High for 5-substitution | Reliable, broad scope, readily available starting materials |
Investigations into Reaction Optimization and Scale-Up Potential
The transition of a synthetic route from laboratory-scale to industrial production necessitates thorough investigation into reaction optimization and scale-up potential. For the synthesis of this compound, both the palladium-catalyzed arylation and the Van Leusen synthesis present opportunities and challenges for large-scale production.
In the context of palladium-catalyzed cross-coupling reactions , optimization efforts often focus on minimizing the catalyst loading (expressed in mol% or ppm) without compromising yield and selectivity. acs.org The choice of a highly active and stable palladium precatalyst and ligand system is crucial. rsc.org Furthermore, the use of more environmentally benign and economically viable solvents is a key consideration for industrial applications. semanticscholar.orgnih.gov For instance, the replacement of polar aprotic solvents like DMF or DMA with greener alternatives is an active area of research. nih.gov The scalability of palladium-catalyzed reactions also depends on factors such as heat and mass transfer, which become more critical in larger reactors.
For the Van Leusen oxazole synthesis , optimization can involve the choice of base and solvent to improve yields and reaction times. nih.gov Microwave-assisted synthesis has been shown to accelerate the Van Leusen reaction, offering a potential avenue for process intensification. semanticscholar.org From a scale-up perspective, the handling of TosMIC, which is a solid, and the management of the reaction exotherm are important considerations. The workup and purification of the final product to meet pharmaceutical-grade purity standards are also critical aspects of the scale-up process.
Table 3: Key Parameters for Optimization and Scale-Up
| Synthetic Method | Parameter for Optimization | Scale-Up Consideration |
|---|---|---|
| Palladium-catalyzed C-5 Arylation | Catalyst loading, ligand selection, solvent choice, base | Cost of catalyst and ligand, metal removal from final product, reactor design for efficient mixing and heat transfer |
| Van Leusen Synthesis | Base and solvent system, reaction temperature and time | Handling of solid reagents, control of reaction exotherm, product isolation and purification |
Chemical Reactivity and Transformation Studies
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring and Phenyl Moiety
Electrophilic substitution on the oxazole ring is generally challenging due to its electron-deficient nature. The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com However, the presence of an electron-donating substituent can activate the ring towards substitution. For 5-phenyloxazoles, electrophilic aromatic substitution typically occurs at the C5 position of the oxazole ring, provided activating groups are present. tandfonline.comwikipedia.org
The phenyl moiety of 5-(2-fluoro-3-methylphenyl)oxazole is subject to the directing effects of its substituents. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the fluorine (-F) atom is a deactivating, ortho-, para-director due to its strong inductive withdrawal and weaker resonance donation effects. libretexts.org The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the methyl group and meta to the fluorine.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comlibretexts.org These reactions typically require strong acids to generate the electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄). masterorganicchemistry.comlibretexts.org The electrophile then attacks the aromatic ring, forming a carbocation intermediate, which is subsequently deprotonated to restore aromaticity. masterorganicchemistry.com
Table 1: Summary of Electrophilic Substitution Reactivity
| Ring System | Position of Attack | Governing Factors | Typical Reactions |
|---|---|---|---|
| Oxazole Ring | C4 > C5 > C2 (generally difficult) pharmaguideline.com | Electron-deficient nature; requires activating groups for substitution to occur. pharmaguideline.comwikipedia.org | Nitration, Sulfonation, Halogenation (under forcing conditions) |
| Phenyl Moiety | Ortho/para to the methyl group | Activating effect of the methyl group; directing effects of both fluoro and methyl substituents. libretexts.org | Friedel-Crafts Alkylation/Acylation, Nitration, Halogenation wikipedia.org |
Nucleophilic Substitution Reactions at Specific Ring Positions
Nucleophilic substitution reactions on the oxazole ring are uncommon. pharmaguideline.comthepharmajournal.com When they do occur, they are most facile at the C2 position, which is the most electron-deficient carbon, especially if a good leaving group like a halogen is present. pharmaguideline.comtandfonline.com The order of ease for halogen displacement is C2 >> C4 > C5. tandfonline.comthepharmajournal.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution. pharmaguideline.com
Conversely, the 2-fluoro-3-methylphenyl ring is activated towards nucleophilic aromatic substitution (SNAᵣ). The fluorine atom can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the oxazole ring and the potential for stabilization of the Meisenheimer intermediate. The reaction conditions, such as the nature of the nucleophile and solvent, play a critical role in determining the outcome and selectivity of these reactions. rsc.org
Table 2: Nucleophilic Substitution Tendencies
| Ring System | Most Probable Position for Substitution | Key Considerations | Potential Outcome |
|---|---|---|---|
| Oxazole Ring | C2 (if a leaving group is present) pharmaguideline.comtandfonline.com | Generally resistant to nucleophilic attack; ring cleavage is a common side reaction. pharmaguideline.com | Substitution of a leaving group or ring opening to form imidazoles or other heterocycles. pharmaguideline.com |
| Phenyl Moiety | C2 (displacement of Fluorine) | Activation by the electron-withdrawing oxazole ring. | Substitution of the fluorine atom by various nucleophiles (e.g., alkoxides, amines). |
Cycloaddition Reactions (e.g., Diels-Alder Reactivity)
The oxazole ring can participate as the diene component in Diels-Alder [4+2] cycloaddition reactions. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-like oxygen atom, which imparts diene character to the ring system. pharmaguideline.com The reaction rate is enhanced by the presence of electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile. libretexts.orgchemistrysteps.com
The initial product of the cycloaddition is a bicyclic adduct containing an oxygen bridge. wikipedia.org This intermediate is often unstable and can undergo subsequent reactions, such as acid-catalyzed elimination of water, to yield a substituted pyridine (B92270). wikipedia.org This makes the Diels-Alder reaction of oxazoles a valuable method for synthesizing pyridine derivatives. The specific substituents on both the oxazole and the dienophile influence the stereochemistry and regiochemistry of the resulting product. libretexts.org
Oxidation and Reduction Pathways of the Oxazole System
The oxazole ring is susceptible to both oxidation and reduction, which typically result in ring opening.
Oxidation: Oxidizing agents like cold potassium permanganate (B83412) or chromic acid can cleave the oxazole ring. pharmaguideline.com Photooxidation of 2,5-diphenyloxazole (B146863) in the presence of oxygen has been shown to proceed through a peroxide intermediate at the C2 and C5 positions, leading to ring opening and rearrangement to form a tertiary amide. unm.edu Generally, larger molecules with extended conjugation show greater stability towards photooxidation. unm.edu
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines or complete ring cleavage, depending on the reducing agent and reaction conditions. tandfonline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.com
Transition Metal-Mediated Functionalization
Transition metal catalysis offers efficient and selective methods for modifying the this compound scaffold. strath.ac.ukresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org To apply this reaction to this compound, a halogen atom would first need to be introduced onto either the oxazole ring (e.g., at the C2 position) or the phenyl ring. This halogenated derivative could then be coupled with a variety of terminal alkynes to introduce diverse functionality. Copper-free Sonogashira variants have also been developed to avoid the undesired homocoupling of the alkyne. wikipedia.org
Table 3: Sonogashira Coupling Reaction Components
| Component | Role | Example |
|---|---|---|
| Aryl/Vinyl Halide | Electrophilic Partner | Halogenated this compound |
| Terminal Alkyne | Nucleophilic Partner | Phenylacetylene |
| Palladium Catalyst | Primary Catalyst for C-C bond formation | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ libretexts.org |
| Copper(I) Co-catalyst | Activates the alkyne | CuI libretexts.org |
| Base | Deprotonates the alkyne | Amine base (e.g., triethylamine) |
Amidation processes involve the formation of an amide bond. For a molecule like this compound, this could be achieved by first introducing a carboxylic acid or an amine functionality onto the structure, followed by a standard amide coupling reaction. For example, if a carboxylic acid derivative is synthesized, it can be activated (e.g., as an acid chloride or with coupling reagents like DCC/DMAP) and then reacted with an amine.
Alternatively, direct amidation methods might be employed. For instance, the synthesis of pyrazole (B372694) carboxylic acid amides has been reported from pyrazole carbonyl chlorides. nih.gov A similar strategy could be envisioned for an oxazole- or phenyl-carboxylic acid derivative of the title compound. Furthermore, modern synthetic methods allow for the direct synthesis of substituted oxazoles from amides, highlighting the close relationship between these functional groups in heterocyclic synthesis. organic-chemistry.org
Ring-Opening and Rearrangement Reactions
The oxazole ring, while aromatic, can be induced to undergo ring-opening and rearrangement reactions under specific conditions, such as photochemical or thermal activation, or through catalysis. These transformations can lead to the formation of diverse molecular scaffolds.
One potential pathway for the ring-opening of this compound is through photochemical irradiation. For instance, studies on 5-phenylisoxazoles have shown that phototransposition to the corresponding 5-phenyloxazole (B45858) can be accompanied by photo-ring cleavage, yielding products like benzoylacetonitrile. While a direct analogy, this suggests that UV irradiation of this compound could potentially lead to the cleavage of the oxazole ring, forming a nitrile-containing intermediate. The specific products would be influenced by the substitution pattern on the phenyl ring.
Catalytic methods can also facilitate the ring-opening of oxazole derivatives. For example, silver-catalyzed reactions of certain 2,5-disubstituted oxazoles have been shown to proceed via a ring-opening mechanism to furnish isoquinolone structures. acs.org This type of transformation applied to this compound would likely involve the activation of a suitable functional group on the oxazole ring or the phenyl substituent to initiate the ring-cleavage cascade.
Rearrangement reactions of oxazoles, while less common than in some other heterocyclic systems, can be envisioned. The Cornforth rearrangement, a well-known thermal rearrangement of 4-acyloxazoles, involves the interchange of the acyl group at position 4 and the substituent at position 5. While the title compound itself would not undergo a classic Cornforth rearrangement, a suitably derivatized precursor could potentially be designed to explore such a transformation. Other classes of rearrangement reactions, such as the Pinacol, Beckmann, or Curtius rearrangements, are generally applicable to molecules with specific functional groups and could be relevant if the oxazole derivative is appropriately functionalized. libretexts.orgbyjus.com
The table below summarizes potential ring-opening and rearrangement reactions applicable to this compound based on known oxazole chemistry.
| Reaction Type | Conditions | Potential Products |
| Photochemical Ring-Opening | UV Irradiation | Nitrile-containing species |
| Catalytic Ring-Opening | Silver or other Lewis acid catalysis | Complex heterocyclic systems (e.g., isoquinolones) |
| Thermal Rearrangement | High temperatures (for derivatized precursors) | Isomeric oxazoles or other heterocyclic structures |
Derivatization of the Phenyl and Oxazole Moieties for Structure–Reactivity Relationship Studies
The systematic modification of the this compound scaffold is crucial for understanding how structural changes influence its chemical reactivity and potential biological activity. Derivatization can be targeted at either the phenyl ring or the oxazole ring, with each site offering distinct opportunities for functionalization.
The substituted phenyl ring is amenable to various electrophilic aromatic substitution reactions. The directing effects of the existing fluoro and methyl groups will govern the regioselectivity of these transformations. The methyl group is an ortho-, para-director and activating, while the fluorine atom is an ortho-, para-director but deactivating. The interplay of these competing effects will determine the position of incoming electrophiles. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.
Furthermore, the fluorine atom on the phenyl ring could potentially serve as a handle for nucleophilic aromatic substitution, particularly if activated by a strongly electron-withdrawing group introduced elsewhere on the ring. Alternatively, should a bromo or iodo substituent be introduced onto the phenyl ring, it would open the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse range of substituents, including aryl, alkyl, and alkynyl groups, significantly expanding the chemical space around the core scaffold.
The oxazole ring itself can also be a target for derivatization. One of the most powerful methods for functionalizing the oxazole ring is through lithiation. Deprotonation of the C2 or C4 position of the oxazole ring with a strong base like n-butyllithium would generate a highly reactive organolithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups, such as alkyl, silyl, carboxyl, or carbonyl groups. The regioselectivity of the lithiation would be influenced by the electronic nature of the 5-phenyl substituent.
The derivatization of both the phenyl and oxazole moieties allows for the systematic exploration of structure-reactivity relationships. By varying the electronic and steric properties of the substituents, one can probe their effects on the reactivity of the molecule in various chemical transformations and, if applicable, its interaction with biological targets.
The following table outlines potential derivatization strategies for this compound.
| Moiety | Reaction Type | Reagents and Conditions | Potential Derivatives |
| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination); SO₃/H₂SO₄ (Sulfonation) | Nitro-, Bromo-, and Sulfo-substituted derivatives |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Pd catalyst (Suzuki); Alkenes, Pd catalyst (Heck) | Biaryl derivatives, Styrenyl derivatives | |
| Oxazole Ring | Lithiation and Electrophilic Quench | n-BuLi, then R-X (e.g., CH₃I, (CH₃)₃SiCl) | 2- or 4-Alkyl, -Silyl, etc. derivatives |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-(2-fluoro-3-methylphenyl)oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.
A full structural assignment of this compound relies on the analysis of one-dimensional NMR spectra. Each unique nucleus (¹H, ¹³C, ¹⁹F) in the molecule gives rise to a distinct signal, and the characteristics of these signals (chemical shift, integration, and coupling) reveal the electronic environment and connectivity of the atoms. ipb.pt
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the eight protons. The oxazole (B20620) ring protons at positions 2 and 4 would appear as singlets in characteristic downfield regions. The three aromatic protons on the phenyl ring would exhibit complex splitting patterns (multiplets) due to coupling with each other and with the nearby fluorine atom. The methyl group protons would appear as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum would display ten distinct signals, one for each carbon atom. The chemical shifts would differentiate the sp²-hybridized carbons of the oxazole and phenyl rings from the sp³-hybridized carbon of the methyl group. The carbons directly attached to the electronegative oxygen, nitrogen, and fluorine atoms would be significantly shifted downfield. ufv.br
¹⁹F NMR: The fluorine NMR spectrum would show a single signal, likely a multiplet, due to coupling with the adjacent aromatic protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. biointerfaceresearch.com
Due to the absence of published experimental data, a table of observed chemical shifts cannot be provided.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity between the protons on the phenyl ring. ipb.pt
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each carbon atom based on the known assignments of its attached proton. ipb.ptresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the oxazole ring protons and the carbons of the phenyl ring, confirming the point of attachment. It would also show correlations from the methyl protons to the carbons of the phenyl ring. ipb.ptresearchgate.net
Interactive data tables for 2D NMR correlations cannot be generated without the underlying experimental data.
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups and vibrational modes present in a molecule.
The FTIR and FT-Raman spectra of this compound would exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups. Key expected vibrations include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. ajchem-a.com
C=N and C=C stretching: The double bonds within the oxazole and phenyl rings would produce characteristic sharp peaks in the 1500–1650 cm⁻¹ region. ekb.eg
C-O stretching: The C-O-C stretching of the oxazole ring would be visible in the fingerprint region, typically around 1050-1250 cm⁻¹.
C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1000–1400 cm⁻¹ range. ajchem-a.com
Without experimental spectra, a table of vibrational frequencies cannot be compiled.
In modern structural analysis, experimental vibrational spectra are often compared with spectra calculated using computational methods like Density Functional Theory (DFT). core.ac.ukmdpi.com Theoretical calculations can predict the vibrational frequencies and intensities for a proposed structure. By matching the calculated spectrum of a proposed structure to the experimental FTIR and Raman spectra, researchers can confirm the molecular structure and make confident assignments for each observed vibrational band. core.ac.ukmdpi.com This correlative approach is particularly powerful for distinguishing between possible isomers and for understanding the details of molecular vibrations. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision. bldpharm.com For this compound, with a molecular formula of C₁₀H₈FNO, HRMS would be used to confirm this composition. bldpharm.com The calculated monoisotopic mass (the mass of the molecule with the most abundant isotopes of each element) can be compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the assigned molecular formula.
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈FNO |
This table presents the theoretically calculated exact mass. An experimental study would report the measured value, which is not currently available in public literature.
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been publicly reported. Therefore, detailed information regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and specific atomic coordinates, is not available at this time.
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a definitive method for understanding its three-dimensional arrangement in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecule's constitution and understanding its conformational preferences.
In the absence of experimental data for this compound, any discussion of its solid-state conformation would be purely speculative. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could provide insights into the likely low-energy conformations of the molecule in the gas phase or in solution. Such calculations would typically explore the rotational barriers around the single bond connecting the phenyl and oxazole rings to predict the most stable dihedral angle. However, these computational predictions would await experimental verification from X-ray crystallography.
For related compounds, crystallographic studies on other substituted phenyl-oxazole and phenyl-isoxazole derivatives have been reported. For instance, the crystal structure of 5-(3-methylphenyl)-3-phenyl-1,2-oxazole reveals specific dihedral angles between the rings, offering a glimpse into the conformational behavior of similar molecular frameworks. However, the presence and position of the fluorine atom in this compound would introduce unique electronic and steric effects, influencing its crystal packing and molecular conformation in ways that cannot be directly extrapolated from analogs.
Future crystallographic studies on this compound would be invaluable for elucidating its precise solid-state architecture and for validating computational models of its structure. Such data would provide a foundational understanding of its molecular geometry, which is essential for structure-activity relationship studies in various fields of chemical research.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure, electronic properties, and spectroscopic behavior of "5-(2-fluoro-3-methylphenyl)oxazole".
The three-dimensional structure of "this compound" can be precisely determined through geometry optimization using methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set. irjweb.com This process calculates the lowest energy conformation of the molecule, defining its bond lengths, bond angles, and dihedral angles.
The electronic character of the molecule is elucidated through analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy relates to its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap typically signifies higher reactivity and a greater propensity for intramolecular charge transfer. acs.org
Table 1: Representative Frontier Orbital Energy Data
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
This table is interactive. Note: Values are illustrative for a substituted aryloxazole and would be specifically calculated for the target compound in a dedicated study.
Vibrational frequency analysis, performed computationally with DFT, is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, which can be correlated with experimental spectral data to confirm the molecular structure. The calculated frequencies are often scaled to better match experimental values.
To achieve a detailed assignment of the vibrational bands, a Potential Energy Distribution (PED) analysis is conducted. PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. This allows researchers to confidently assign spectral peaks to the motions of specific functional groups within the "this compound" molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions that form the oxazole (B20620) ring.
The synthesis of substituted oxazoles can proceed through complex mechanisms. Computational chemistry allows for the mapping of the potential energy surface of these reactions. By identifying and calculating the energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states, the most energetically favorable reaction pathway can be determined. For instance, DFT studies on the thermal rearrangement of related isoxazole (B147169) precursors to oxazoles have been used to compare competitive routes, showing how one pathway can be significantly more favored over others based on the calculated activation barriers of the transition states. nih.gov This analysis is crucial for understanding reaction outcomes and optimizing conditions.
Lewis acids are frequently used to catalyze the synthesis of oxazoles. Computational studies can illuminate the precise role of the catalyst in the reaction mechanism. DFT calculations have been successfully applied to study the Lewis acid-catalyzed reactions of 5-alkoxyoxazoles with aldehydes. acs.orgnih.govacs.org These studies show that the Lewis acid coordinates with the reactants, significantly lowering the activation energy compared to the uncatalyzed reaction. acs.orgnih.govacs.org For example, the activation energy for a reaction between an aldehyde and a 5-alkoxyoxazole was found to be dramatically reduced from 30.5 kcal/mol to approximately 3.0 kcal/mol in the presence of an AlCl₃ catalyst. acs.orgnih.govacs.org Such models can also explain how factors like substitution on the oxazole ring can alter the reaction's regiochemistry, guiding the synthesis toward the desired product. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of "this compound". MD simulations track the movements of atoms over time, offering a view of the molecule's flexibility and its interactions with its environment. youtube.comresearchgate.net
These simulations are used to explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers for converting between them. This is particularly important for understanding how the molecule's orientation might affect its recognition by other molecules. Furthermore, MD simulations can model intermolecular interactions, such as those with solvent molecules or in a condensed phase. nih.gov Studies on similar 4,5-phenyl-oxazoles have used computational methods to analyze the hierarchy and energetics of weak intermolecular interactions, such as van der Waals forces and hydrogen bonds, which are critical in determining how molecules pack in a crystal and recognize each other in biological systems. nih.gov
In Silico Molecular Interaction Studies and Ligand Design Principles
Computational chemistry provides powerful tools for predicting how a molecule like this compound might interact with biological targets, guiding the design of new and more effective therapeutic agents. Through methods like molecular docking and the analysis of intermolecular forces, researchers can build a detailed picture of the compound's potential binding behavior at the atomic level. The inclusion of a fluorine atom and a methyl group on the phenyl ring, combined with the oxazole scaffold, creates a unique electronic and steric profile that can be exploited for specific molecular recognition. frontiersin.orgresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. jcchems.comnih.gov For this compound, while specific docking studies are not publicly available, we can describe a hypothetical docking analysis against a plausible biological target to illustrate the process and the insights that can be gained.
Given that various oxazole and triazole derivatives have shown activity against enzymes like cyclooxygenase (COX), protein kinases, and viral polymerases, a hypothetical docking study could be performed against one of these targets. nih.govsemanticscholar.org The process involves preparing the 3D structure of the target protein and the ligand, defining a binding site, and using a scoring function to evaluate different binding poses. nih.govnih.gov
The results typically include a binding energy score, which estimates the affinity of the ligand for the receptor, and a detailed view of the binding pose, highlighting key interactions. For instance, docking this compound into a hypothetical kinase active site might reveal interactions with key amino acid residues. The predicted binding energy can be compared to that of known inhibitors to gauge its potential potency. nih.gov
Table 1: Hypothetical Docking Results for this compound against a Putative Kinase Target
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.2 | Valine, Alanine, Leucine, Aspartic Acid, Lysine |
| Hydrogen Bonds | 1 | Aspartic Acid with Oxazole Nitrogen |
| Pi-Pi Stacking | 1 | Phenylalanine with Phenyl Ring |
| Hydrophobic Interactions | 4 | Valine, Alanine, Leucine with Methylphenyl group |
This table presents hypothetical data for illustrative purposes, based on typical results from docking studies of similar heterocyclic compounds against kinase targets. nih.govnih.gov
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. nih.gov Analyzing these forces is essential for understanding binding specificity and for designing ligands with improved affinity. For this compound, its distinct structural features suggest it can participate in several key interactions. frontiersin.orgpensoft.net
Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a common and critical interaction for the biological activity of many heterocyclic compounds. nih.gov The fluorine atom, being highly electronegative, can also participate in weaker hydrogen bonds, further stabilizing the complex. frontiersin.org
Pi-Pi Stacking: The aromatic phenyl ring and the electron-rich oxazole ring are both capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor active site. mdpi.com These interactions, where the pi orbitals of the aromatic rings overlap, are crucial for the binding of many drugs. mdpi.com The conformation and relative orientation of the phenyl and oxazole rings would influence the strength and geometry of these interactions. nih.gov
Table 2: Potential Non-Covalent Interactions for this compound
| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner (in a Receptor) |
| Hydrogen Bond Acceptor | Oxazole Nitrogen, Fluorine Atom | Hydrogen Bond Donor (e.g., Serine, Threonine, Lysine) |
| Van der Waals Forces | Methyl Group, Phenyl Ring, Full Molecular Surface | Hydrophobic/Aliphatic Residues (e.g., Leucine, Isoleucine, Valine) |
| Pi-Pi Stacking | Phenyl Ring, Oxazole Ring | Aromatic Residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Dipole-Dipole | Carbon-Fluorine Bond | Polar Residues, Metal Ions |
This table summarizes the potential non-covalent interactions based on the chemical structure of the compound and established principles from studies on analogous molecules. frontiersin.orgnih.govmdpi.com
Emerging Research Applications Non Biological/non Clinical Focus
A Strategic Building Block for Complex Chemical Architectures
The strategic placement of the fluoro and methyl groups on the phenyl ring, combined with the reactive nature of the oxazole (B20620) moiety, renders 5-(2-fluoro-3-methylphenyl)oxazole a versatile synthon in organic chemistry. lifechemicals.com Its utility spans the creation of intricate molecular frameworks, including polyheterocyclic systems and diverse compound libraries.
Precursor for Polyheterocyclic Systems
Polyheterocyclic systems, molecules containing multiple interconnected heterocyclic rings, are of significant interest in various fields of chemistry. The oxazole ring in this compound can participate in a variety of chemical transformations, serving as a scaffold for the construction of more complex fused or linked heterocyclic structures. researchgate.net For instance, the oxazole can act as a diene or dienophile in cycloaddition reactions, or undergo ring-opening and subsequent recyclization to form different heterocyclic cores. nih.govnih.gov The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions, providing a handle for precise control over the final molecular architecture. researchgate.netnih.gov
The synthesis of polyheterocyclic systems often involves multi-step sequences. researchgate.net Researchers have developed strategies where oxazole derivatives, analogous in structure to this compound, are key intermediates. These strategies might involve initial functionalization of the oxazole or the phenyl ring, followed by cyclization reactions to build additional heterocyclic rings. nih.govrsc.org
Scaffold for DNA-Encoded Chemical Libraries and Molecular Diversity Generation
DNA-encoded chemical libraries (DELs) have emerged as a powerful tool for the discovery of new chemical entities. nih.govresearchgate.net These libraries consist of vast collections of small molecules individually tagged with a unique DNA barcode, enabling the rapid screening of millions of compounds. The structural attributes of this compound make it an attractive scaffold for the synthesis of such libraries.
The oxazole core provides a stable and relatively rigid platform onto which a variety of chemical appendages can be attached. The synthesis of a DEL would typically involve coupling a DNA oligonucleotide to a derivative of this compound. Subsequent chemical modifications at different positions of the oxazole or the phenyl ring, using a split-and-pool synthesis strategy, can generate a large and diverse library of compounds. tmc.edursc.org The fluorine and methyl substituents on the phenyl ring contribute to the chemical diversity and can influence the physicochemical properties of the library members.
Potential in Materials Science and Electronic Devices
The electronic properties of the oxazole ring, coupled with the ability to tune these properties through substitution, have led to the exploration of oxazole-containing compounds in materials science, particularly in the development of advanced electronic and optoelectronic devices.
Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Oxazole derivatives are known to exhibit fluorescence, a property that is highly sought after for applications in luminescent materials and organic light-emitting diodes (OLEDs). The emission characteristics, such as color and quantum efficiency, can be finely tuned by modifying the chemical structure. The 2,5-diaryloxazoles, a class to which this compound belongs, are particularly promising in this regard.
Research has shown that the introduction of different substituents on the phenyl rings of diaryloxazoles can significantly impact their photophysical properties. researchgate.net The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group in this compound can create a push-pull electronic system, which is often beneficial for achieving strong luminescence. By incorporating this and similar oxazole-based compounds into the emissive layer of an OLED, it is possible to generate light of specific colors. Further research in this area could involve the synthesis and characterization of a series of related oxazole derivatives to establish a clear structure-property relationship for the rational design of new and improved luminescent materials. rsc.org
Exploration in Organic Semiconductor Design
The field of organic electronics is rapidly advancing, with a continuous search for new materials that can function as organic semiconductors. These materials are the key components in devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The planarity and π-conjugated nature of the oxazole ring system make it a suitable candidate for charge transport.
The performance of an organic semiconductor is highly dependent on its molecular packing in the solid state, which in turn is influenced by intermolecular interactions. The fluorine atom in this compound can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecular assembly and, consequently, the charge mobility of the material. nih.gov The design of novel organic semiconductors often involves the synthesis of molecules with extended π-conjugated systems. The this compound core can be chemically modified to create larger, more complex structures with enhanced semiconducting properties.
Advancements in Catalysis and Ligand Development
The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it capable of coordinating to metal centers. This property has led to the investigation of oxazole-containing molecules as ligands in transition metal catalysis. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the catalyst.
Oxazole-based ligands have been successfully employed in a variety of catalytic transformations. mdpi.com The electronic and steric properties of the ligand can be readily modified by introducing different substituents on the oxazole or the attached phenyl ring. The fluorine and methyl groups in this compound can influence the electron density at the nitrogen atom and create a specific steric environment around the metal center, thereby modulating the catalytic performance. mdpi.com
For example, chiral oxazoline (B21484) ligands, which are structurally related to oxazoles, are widely used in asymmetric catalysis to produce enantiomerically pure compounds. While research specifically on this compound as a ligand may be in its early stages, the broader success of oxazole and oxazoline-based ligands suggests that it holds potential for future applications in this area. Further studies could involve the synthesis of metal complexes of this compound and their evaluation in various catalytic reactions.
Design of Oxazole-Based Ligands for Metal Catalysis
The design of effective ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. Oxazole moieties are valuable components in ligand scaffolds due to their ability to coordinate with metal centers through the nitrogen atom, influencing the electronic environment of the catalyst. The substitution pattern on the phenyl ring of a phenyloxazole can be strategically modified to fine-tune the ligand's properties.
The presence of a fluorine atom, as in this compound, can significantly alter the electronic character of the ligand through its strong electron-withdrawing inductive effect. This can impact the stability of the metal-ligand bond and the redox properties of the catalytic complex. Fluorinated ligands have been a subject of interest in the design of metallodrugs, and similar principles can be applied to catalysis to modulate the physicochemical and biological properties of metal complexes. nih.gov The methyl group, an electron-donating group, provides steric bulk and can also influence the electronic nature of the aromatic ring, albeit to a lesser extent than fluorine. The combination of these substituents offers a mechanism for subtle yet significant control over the catalytic activity.
Research into oxazole-containing ligands has demonstrated their utility. For instance, chiral oxazole-pyridine N,N-ligands have been successfully designed and applied in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn These ligands showcase how the oxazole unit, in combination with another coordinating group, can create a specific chiral environment around the metal center, leading to high enantioselectivity. dicp.ac.cn Furthermore, naturally occurring oxazole structural units have been adapted as ligands for vanadium catalysts in polymerization reactions, indicating the versatility of the oxazole core in different catalytic applications. mdpi.com The synthesis of such ligands often involves multi-step procedures, starting from readily available precursors. mdpi.com
While specific research on the catalytic applications of this compound is not yet available, the principles of ligand design suggest that it could be a valuable building block. The strategic placement of fluoro and methyl groups on the phenyl ring provides a framework for creating a library of ligands with varied electronic and steric profiles, which could then be screened for efficacy in various catalytic transformations.
Metal-Oxazole Complexation Studies for Novel Catalytic Systems
The formation of a complex between a metal and an oxazole-based ligand is the first step towards generating a novel catalytic system. The stability and structure of this complex are paramount to its subsequent catalytic performance. The nitrogen atom of the oxazole ring acts as a Lewis base, donating a pair of electrons to the metal center. The strength of this coordination can be influenced by the electronic properties of the substituents on the ligand.
Studies on related systems have provided insights into metal-oxazole interactions. For example, vanadium complexes with oxazole-oxazoline ligands have been synthesized and characterized using techniques like NMR and mass spectrometry. mdpi.com These complexes were found to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of methyl substituents on the ligand was shown to have a considerable impact on the catalytic activity and the properties of the resulting polymers. mdpi.com
In the realm of gold catalysis, the formation of oxazoles can proceed through gold(I) α-oxocarbene intermediates, highlighting the interaction of gold with oxazole precursors. acs.org Silver(I) has also been employed to catalyze the intramolecular cyclization and ring-opening of oxazoles to synthesize isoquinolones, demonstrating the ability of this metal to activate the oxazole ring. acs.org
While no specific complexation studies involving this compound are documented, it is plausible that this compound could form stable complexes with a variety of transition metals, including but not limited to palladium, copper, gold, and vanadium. The fluorinated and methylated phenyl group would likely influence the geometry and electronic structure of the resulting metal complex. The investigation of such complexes would be a critical step in exploring their potential as catalysts for a range of organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric synthesis. The development of new catalytic systems often relies on the synthesis and characterization of novel metal-ligand complexes, and substituted phenyloxazoles represent a promising, yet underexplored, class of ligands for this purpose.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Functionalized Oxazoles
The synthesis of functionalized oxazoles, including 5-(2-fluoro-3-methylphenyl)oxazole, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. academie-sciences.frrsc.org Traditional methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses often require harsh conditions and produce significant waste. academie-sciences.frchemrxiv.org Modern approaches are increasingly focused on green chemistry principles, such as the use of microwave-assisted synthesis, ultrasound, ionic liquids, and deep-eutectic solvents to reduce reaction times, energy consumption, and the use of hazardous materials. academie-sciences.frresearchgate.net
For a compound like this compound, the development of one-pot multicomponent reactions is a particularly attractive avenue. dntb.gov.ua These reactions, which combine three or more starting materials in a single step, offer high atom economy and procedural simplicity. A potential route for the synthesis of this compound could involve a multicomponent reaction utilizing 2-fluoro-3-methylbenzaldehyde, a suitable isocyanide, and an oxidizing agent. The van Leusen oxazole synthesis, which employs tosyl-substituted methyl isocyanides (TosMIC), is a well-established and versatile method for constructing the oxazole ring from aldehydes and could be adapted for this purpose. nih.gov
Furthermore, the use of heterogeneous catalysts, especially those that are magnetically recoverable, presents a promising strategy for sustainable synthesis. dntb.gov.uaacs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into developing robust and selective catalysts for the synthesis of highly substituted oxazoles like this compound is a key challenge.
A comparative table of traditional and modern synthetic approaches for oxazoles is presented below:
| Synthetic Approach | Description | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. | Well-established method. | Often requires harsh dehydrating agents (e.g., H2SO4, PCl5) and can lead to low yields. academie-sciences.fr |
| Fischer Oxazole Synthesis | Reaction of cyanohydrins with aldehydes. | Another classical method for 2,5-disubstituted oxazoles. | Limited by the availability of starting materials. academie-sciences.fr |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with TosMIC. | Mild conditions, good functional group tolerance. nih.gov | Stoichiometric use of the TosMIC reagent. |
| Metal-Catalyzed Cyclizations | Transition metal (e.g., Au, Pd, Cu) catalyzed cycloisomerization of propargylamides. | High efficiency and regioselectivity. nih.gov | Cost and toxicity of metal catalysts, potential for product contamination. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, often higher yields. academie-sciences.frnih.gov | Requires specialized equipment. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, operational simplicity. dntb.gov.ua | Optimization can be complex. |
Exploration of Unconventional Reactivity Pathways and Site-Selective Functionalization
The reactivity of the oxazole ring is a subject of ongoing investigation. While it is an aromatic system, its aromaticity is less pronounced than that of imidazole, making it susceptible to a range of reactions. chemrxiv.org For this compound, the electronic effects of the 2-fluoro and 3-methyl substituents on the phenyl ring will influence the reactivity of both the phenyl and oxazole moieties.
Unconventional Reactivity:
Unconventional reaction pathways, such as those initiated by photochemical or electrochemical means, offer opportunities to access novel oxazole derivatives. researchgate.net For instance, dearomative cycloadditions catalyzed by energy transfer could lead to the synthesis of complex, three-dimensional structures from planar oxazole precursors. acs.org The specific substitution pattern of this compound could influence the efficiency and selectivity of such transformations. Another area of exploration is the use of isocyanides in unconventional oxazole syntheses, which can lead to different substitution patterns compared to traditional methods. sciencedaily.comepfl.ch
Site-Selective Functionalization:
The oxazole ring has three potential sites for electrophilic or nucleophilic attack (C2, C4, and C5). chemrxiv.org The presence of the fluoroaryl group at the C5 position in this compound will direct further functionalization. Electrophilic aromatic substitution is generally favored at the C5 position, but since this is already occupied, reactions at C2 or C4 would be of interest. chemrxiv.org Deprotonation typically occurs at the C2 position, allowing for the introduction of various electrophiles. chemrxiv.org
The development of methods for the regioselective functionalization of the oxazole ring is a significant challenge. The use of directing groups or specific catalysts can enable precise control over where new functional groups are introduced. chemrxiv.orgresearchgate.netresearchgate.net For this compound, the fluorine atom on the phenyl ring could also serve as a handle for further modifications through nucleophilic aromatic substitution or cross-coupling reactions, although the ortho-methyl group might introduce steric hindrance.
Key challenges in this area include:
Developing methods to selectively functionalize the C2 and C4 positions of the oxazole ring in the presence of the C5-fluoroaryl substituent.
Understanding the interplay between the electronic effects of the fluoro and methyl groups on the reactivity of the entire molecule.
Exploring the potential for the oxazole ring to participate in pericyclic reactions, such as Diels-Alder reactions, to construct more complex heterocyclic systems. chemrxiv.org
Integration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The optimization of synthetic routes for complex molecules like this compound can be greatly accelerated by the use of in-situ reaction monitoring techniques. Advanced spectroscopic probes allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. chemscene.commdpi.commdpi.com
For the synthesis of fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool. mdpi.com It can provide detailed information about the electronic environment of the fluorine atom, allowing for the sensitive detection of changes during a reaction. The integration of benchtop NMR spectrometers into synthetic laboratories has made real-time NMR monitoring more accessible.
Raman spectroscopy is another valuable technique for in-situ monitoring. chemscene.com It is non-destructive and can be used to analyze reactions in a variety of solvents and at different temperatures and pressures. Fiber-optic probes can be directly immersed in the reaction vessel, providing continuous data on the molecular composition of the reaction mixture.
The development of bioorthogonally activated probes also offers exciting possibilities for monitoring reactions in complex environments, although their direct application to synthetic chemistry is still emerging. biointerfaceresearch.com These probes undergo a significant change in their spectroscopic properties upon reaction with a specific target, providing a clear signal for reaction progress.
| Spectroscopic Technique | Principle | Advantages for Monitoring Oxazole Synthesis | Challenges |
| ¹⁹F NMR Spectroscopy | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. | Highly sensitive to the chemical environment of fluorine, providing specific information on fluorinated reactants, intermediates, and products. mdpi.com | Requires an NMR spectrometer, which can be expensive and require specialized expertise. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Non-destructive, can be used in various solvents, and allows for in-situ monitoring with fiber-optic probes. chemscene.com | Raman signals can be weak and may be obscured by fluorescence from the sample. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups, useful for tracking the disappearance of reactants and the appearance of products. | Can be sensitive to the reaction medium and may require specialized ATR probes for in-situ measurements. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Simple and cost-effective, useful for monitoring reactions involving chromophoric species. | Can lack specificity, as multiple components may absorb at similar wavelengths. mdpi.com |
Application of Machine Learning and Artificial Intelligence in Oxazole Synthesis and Design
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. For a target molecule like this compound, AI can be employed in several key areas:
Retrosynthetic Analysis: AI-powered tools can predict potential synthetic routes by analyzing vast databases of chemical reactions. This can help chemists identify novel and more efficient ways to synthesize the target compound.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. This is achieved by building predictive models based on experimental data. acs.org
Predicting Properties: AI can predict the physicochemical and biological properties of new molecules before they are synthesized. This allows for the in-silico screening of large virtual libraries of oxazole derivatives to identify candidates with desired characteristics.
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. This could be used to design novel oxazole-based drugs with improved efficacy and safety profiles.
The integration of AI with automated synthesis platforms has the potential to create "self-driving laboratories" that can design, synthesize, and test new molecules with minimal human intervention. While the application of these technologies to the specific synthesis of this compound is still in its early stages, the general trends in the field suggest that AI will play an increasingly important role in the future.
Design of Next-Generation Functional Materials Incorporating Fluoroaryl-Oxazole Units
The unique electronic and photophysical properties of the oxazole ring, combined with the influence of the fluoroaryl group, make this compound a promising building block for the design of advanced functional materials. chemrxiv.orgmdpi.com
Organic Electronics:
Fluoroaryl-oxazole units can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). biointerfaceresearch.com The fluorine atoms can help to lower the energy levels of the polymer, which can improve device performance. The oxazole ring can contribute to the charge transport properties of the material.
Fluorescent Probes:
The inherent fluorescence of some oxazole derivatives can be tuned by modifying the substituents on the ring. chemrxiv.org This makes them attractive candidates for the development of fluorescent probes for sensing ions, small molecules, or biological macromolecules. The specific substitution pattern of this compound could lead to unique photophysical properties that could be exploited for sensing applications.
Polymers with Tailored Properties:
The incorporation of this compound into polymers can be used to modify their properties, such as thermal stability, solubility, and surface energy. nih.govchemscene.com For example, fluorinated polymers often exhibit low surface energy and high thermal stability. The combination of the rigid oxazole ring and the fluoroaryl group could lead to polymers with interesting liquid crystalline or gas separation properties.
The design of these materials requires a deep understanding of the structure-property relationships. Computational modeling and high-throughput screening can be used to predict the properties of new materials before they are synthesized, accelerating the discovery process.
Q & A
Q. What are the common synthetic routes for preparing 5-(2-fluoro-3-methylphenyl)oxazole, and how can reaction conditions be optimized for higher yields?
The synthesis of fluorinated oxazole derivatives like this compound typically employs van Leusen's oxazole synthesis or TosMIC-based cyclization . For example, van Leusen's method involves reacting a substituted benzaldehyde (e.g., 2-fluoro-3-methylbenzaldehyde) with TosMIC and a base (e.g., K₂CO₃) in methanol under reflux (70°C, 3 hours) . Yield optimization strategies include:
- Catalyst screening : Use of mild bases to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF can enhance cyclization efficiency.
- Temperature control : Gradual heating avoids decomposition of sensitive intermediates.
Post-synthesis purification via column chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?
Critical techniques include:
- ¹H/¹³C NMR : Look for oxazole ring protons (δ 7.8–8.2 ppm) and fluorine-coupled splitting in aromatic regions (e.g., δ 6.9–7.5 ppm for ortho-fluoro substituents) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- IR spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Cross-validation with computational methods (e.g., DFT-calculated NMR shifts) resolves ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to predict the biological targets of this compound, and what validation experiments are required?
Step 1 : Perform molecular docking (AutoDock Vina, Glide) against target libraries (e.g., kinases, GPCRs) using the compound’s 3D structure. Prioritize targets with high docking scores (e.g., ΔG < −8 kcal/mol) . Step 2 : Calculate molecular electrostatic potentials (MEPs) to assess interaction hotspots, such as halogen bonding between the fluorine atom and protein backbone . Step 3 : Validate predictions via:
- In vitro binding assays (e.g., SPR, ITC) to measure Kd values.
- Functional assays : Test inhibition of enzymatic activity (e.g., IC₅₀ for aromatase) .
Discrepancies between docking scores and experimental data may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data when modifying substituents on the oxazole ring?
Contradictions in SAR (e.g., increased potency with bulky substituents in some assays but not others) can be addressed via:
- Orthogonal assays : Compare results from enzymatic inhibition, cell viability, and biophysical binding assays to isolate confounding factors .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 5-(3-fluorophenyl)oxazole derivatives) to identify trends .
- Computational SAR : Use QSAR models to quantify substituent effects (e.g., Hammett σ values for electronic effects) .
For example, bulky 3-methyl groups may enhance target binding but reduce solubility, necessitating logP optimization .
Q. How can researchers design experiments to investigate the mechanism of action of this compound in complex biological systems?
A multi-modal approach is recommended:
- Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts .
- Kinome-wide profiling : Use kinase inhibitor beads to detect binding to specific signaling pathways .
- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS.
Contradictory results (e.g., off-target effects in CETSA but not kinome profiling) may indicate allosteric modulation, requiring cryo-EM or X-ray crystallography for resolution .
Q. What methodologies are effective for analyzing the regioselectivity of electrophilic substitution reactions on this compound?
Regioselectivity is influenced by directing effects of the oxazole ring and fluorine substituent. Key methods include:
- DFT calculations : Predict charge distribution (e.g., Fukui indices) to identify reactive sites .
- Isotopic labeling : Use ¹⁸O or ²H to track substitution patterns in nitration or halogenation reactions .
- X-ray crystallography : Resolve positional isomers (e.g., para vs. meta substitution) .
For instance, the electron-withdrawing fluorine atom directs electrophiles to the 4-position of the phenyl ring, while the oxazole nitrogen stabilizes adjacent substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
